Cas no 22252-73-9 (4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene)

4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene is a versatile intermediate in organic synthesis, particularly valued for its reactive chloromethyl and methoxy functional groups. The tert-butyl substituent enhances steric and electronic properties, making it useful in the preparation of complex aromatic compounds. This compound is commonly employed in pharmaceutical and agrochemical research, where its structural features facilitate further derivatization. Its stability under standard conditions ensures reliable handling and storage. The chloromethyl group offers a reactive site for nucleophilic substitution, while the methoxy group provides electron-donating effects, influencing reactivity in electrophilic aromatic substitution. These characteristics make it a valuable building block for synthesizing specialized fine chemicals.
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene structure
22252-73-9 structure
Product Name:4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene
CAS No:22252-73-9
MF:C12H17ClO
MW:212.715782880783
CID:2836430
PubChem ID:12414402
Update Time:2025-06-13

4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-5-tert-butylbenzylchloride
    • ZWEIHAXNAVZWMQ-UHFFFAOYSA-N
    • Benzene, 2-(chloromethyl)-4-(1,1-dimethylethyl)-1-methoxy-
    • 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene
    • DTXSID40497177
    • 22252-73-9
    • SCHEMBL8864343
    • Inchi: 1S/C12H17ClO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,8H2,1-4H3
    • InChI Key: ZWEIHAXNAVZWMQ-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C=CC(=C1)C(C)(C)C)OC

Computed Properties

  • Exact Mass: 212.0967929g/mol
  • Monoisotopic Mass: 212.0967929g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 9.2Ų

4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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Additional information on 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene

Chemical Profile of 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene (CAS No. 22252-73-9)

4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene, identified by the chemical abstracts service number 22252-73-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic heterocyclic molecule features a complex structural framework that makes it a valuable intermediate in the development of various bioactive molecules. The presence of both a tert-butyl group and a chloromethyl substituent on a methoxybenzene backbone imparts unique reactivity, making it a versatile building block for medicinal chemists.

The 4-tert-butyl-2-(chloromethyl)-1-methoxybenzene structure is characterized by its aromatic ring system, which is further functionalized by the methoxy and chloromethyl groups. The tert-butyl group, being electron-donating, enhances the electrophilicity of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This feature is particularly useful in electrophilic aromatic substitution reactions, where the compound can serve as a precursor for more complex derivatives.

In recent years, the pharmaceutical industry has shown increasing interest in 4-tert-butyl-2-(chloromethyl)-1-methoxybenzene due to its potential applications in drug discovery. The chloromethyl moiety, in particular, is a well-known pharmacophore that can be further modified to introduce additional functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions. This flexibility allows for the synthesis of a wide range of derivatives with tailored biological activities.

One of the most notable applications of 4-tert-butyl-2-(chloromethyl)-1-methoxybenzene is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the structure of 4-tert-butyl-2-(chloromethyl)-1-methoxybenzene, researchers have been able to develop compounds that specifically inhibit certain kinases, thereby blocking aberrant signaling pathways associated with these diseases.

Recent studies have also explored the use of 4-tert-butyl-2-(chloromethyl)-1-methoxybenzene as a precursor in the development of antiviral agents. The compound's ability to undergo selective functionalization has allowed scientists to design molecules that can interfere with viral replication cycles. For instance, derivatives of 4-tert-butyl-2-(chloromethyl)-1-methoxybenzene have been investigated for their potential to inhibit protease enzymes essential for viral maturation.

The synthesis of 4-tert-butyl-2-(chloromethyl)-1-methoxybenzene typically involves multi-step organic reactions starting from commercially available aromatic precursors. The introduction of the tert-butyl group can be achieved through Friedel-Crafts alkylation, while the methoxy group can be added via nucleophilic aromatic substitution or direct methylation reactions. The chloromethyl functionality is commonly introduced via chlorination or through reaction with formaldehyde under acidic conditions.

Industrial-scale production of 4-tert-butyl-2-(chloromethyl)-1-methoxybenzene requires careful optimization to ensure high yields and purity. Factors such as reaction temperature, solvent selection, and catalyst choice play critical roles in determining the efficiency of the synthesis. Advances in green chemistry have also led to the development of more environmentally friendly synthetic routes, minimizing waste and reducing energy consumption.

The handling and storage of 4-tert-butyl-2-(chloromethyl)-1-methoxybenzene must be performed with caution due to its reactivity. While it is not classified as a hazardous material under standard regulations, proper safety measures should be taken to prevent exposure and ensure stable storage conditions. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this compound, and it should be stored in a cool, dry place away from incompatible substances.

In conclusion,4-tert-butyl-2-(chloromethyl)-1-methoxybenzene (CAS No. 22252-73-9) is a versatile intermediate with significant applications in pharmaceutical research and drug development. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound,4-tert-butyl-2-(chloromethyl)-1-methoxybenzene is poised to remain a cornerstone in medicinal chemistry innovation.

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